3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one 3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Brand Name: Vulcanchem
CAS No.: 1105249-28-2
VCID: VC4545105
InChI: InChI=1S/C25H25N5O3/c1-17(31)18-6-8-19(9-7-18)28-12-14-29(15-13-28)22(32)10-11-30-16-26-23-20-4-2-3-5-21(20)27-24(23)25(30)33/h2-9,16,27H,10-15H2,1H3
SMILES: CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54
Molecular Formula: C25H25N5O3
Molecular Weight: 443.507

3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

CAS No.: 1105249-28-2

Cat. No.: VC4545105

Molecular Formula: C25H25N5O3

Molecular Weight: 443.507

* For research use only. Not for human or veterinary use.

3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one - 1105249-28-2

Specification

CAS No. 1105249-28-2
Molecular Formula C25H25N5O3
Molecular Weight 443.507
IUPAC Name 3-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one
Standard InChI InChI=1S/C25H25N5O3/c1-17(31)18-6-8-19(9-7-18)28-12-14-29(15-13-28)22(32)10-11-30-16-26-23-20-4-2-3-5-21(20)27-24(23)25(30)33/h2-9,16,27H,10-15H2,1H3
Standard InChI Key MOZKYNJMDJKCQM-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of three primary components:

  • Pyrimido[5,4-b]indole Core: A fused bicyclic system containing a pyrimidine ring (positions 5–6) and an indole moiety (positions 1–4, 7–9) .

  • 3-Oxopropyl Linker: A ketone-bearing propyl chain at position 3 of the indole, facilitating connectivity to the piperazine ring .

  • 4-(4-Acetylphenyl)piperazine: A piperazine ring substituted at position 4 with a para-acetylphenyl group, a common feature in CNS-active compounds .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC25H25N5O3PubChem
Molecular Weight443.5 g/molPubChem
IUPAC Name3-[3-(4-(4-Acetylphenyl)piperazin-1-yl)-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-onePubChem
SMILESCC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=C(C3=O)NC5=CC=CC=C54VulcanChem

The acetyl group at the phenyl ring’s para position enhances lipophilicity, potentially improving blood-brain barrier penetration . The piperazine moiety’s conformational flexibility allows interactions with diverse biological targets, including G-protein-coupled receptors .

Synthesis and Derivative Development

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous pyrimidoindole-piperazine derivatives are synthesized via:

  • Core Formation: Cyclocondensation of 5-aminouracil with indole-2-carboxaldehyde under acidic conditions to yield the pyrimido[5,4-b]indole scaffold .

  • Side-Chain Introduction:

    • Piperazine Coupling: Reacting 4-(4-acetylphenyl)piperazine with bromoacetyl bromide to form a ketone intermediate .

    • Alkylation: Linking the ketone to the pyrimidoindole core’s nitrogen via nucleophilic substitution in polar aprotic solvents (e.g., DMF) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Piperazine Derivatization4-Acetylphenylpiperazine, Bromoacetyl Bromide, DCM, 0°C → RT78%
Core AlkylationPyrimidoindole, NaH, DMF, 60°C65%

Structural Modifications

Derivatives of this scaffold often explore:

  • N-3 Substitution: Short alkyl chains (e.g., methyl) to reduce cytotoxicity .

  • Carboxamide Variants: Phenyl or substituted phenyl groups to modulate TLR4 selectivity .

  • Piperazine Replacements: Cyclobutyl or methoxyphenyl groups to alter pharmacokinetics .

CompoundIP-10 (pg/mL)IL-6 (pg/mL)Source
PBI1 (Lead Analog)1,200 ± 150450 ± 60BioRxiv
N5-Methyl Derivative980 ± 110320 ± 45PMC

Anticancer Applications

  • Macrophage Polarization: PBI1 (a structural analog) enhances phagocytic activity 5-fold against lymphoma cells .

  • Apoptosis Induction: Pyrimidoindoles trigger caspase-3/7 activation in PEDV-infected cells (EC50: 0.62 mg/mL) .

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